Cas no 95847-70-4 (Ipsapirone)

Ipsapirone structure
Ipsapirone structure
商品名:Ipsapirone
CAS番号:95847-70-4
MF:C19H23N5O3S
メガワット:401.482622385025
CID:803864
PubChem ID:56971

Ipsapirone 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazol-3(2H)-one,2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, 1,1-dioxide
    • 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one
    • Ipsapirone
    • ABT 702 dihydrochloride
    • Ipsapirona
    • Ipsapironum
    • DTXSID4045688
    • 2-[4-[4-(2-Pyrimidinyl)-1-piperazin yl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • NS00125565
    • Q6065448
    • SR-01000597547-1
    • NCGC00025315-02
    • Ipsapironum [Latin]
    • 2-[4-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]BUTYL]-1,2-BENZISOTHIAZOL-3(2H)-ONE-1,1-DIOXIDE
    • Ipsapirone [INN:BAN]
    • IPSAPIRONE [INN]
    • 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one (Ipsapirone)
    • HY-19686
    • UNII-6J9B11MN0K
    • HB1699
    • NCGC00025315-01
    • 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1
    • Ipsapironum (Latin)
    • DTXCID2025688
    • Tox21_110962_1
    • 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, 1,1-dioxide
    • 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one
    • TVX Q 7821
    • IPSAPIRONE [MI]
    • HMS3414N19
    • BRD-K90574421-001-03-5
    • 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzoisothiazol-3(2H)one 1,1-dioxide
    • Tocris-1869
    • VDA84770
    • PDSP2_000732
    • TZJUVVIWVWFLCD-UHFFFAOYSA-N
    • AS-16846
    • 95847-70-4
    • HMS3268M06
    • E?,2-benzothiazole-1,1,3-trione
    • TVX-Q-7821
    • BRD-K90574421-001-01-9
    • 1,1-Dioxo-2-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-1,2-dihydro-1lambda*6*-benzo(d)isothiazol-3-one
    • CHEBI:93578
    • CS-0016206
    • AU-059/43515096
    • L000682
    • 2-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
    • 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one(Ipsapirone)
    • AKOS000278833
    • G12743
    • 2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl
    • 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • CAS-95847-70-4
    • PDSP1_000744
    • HMS3678N17
    • isapirone
    • SR-01000597547-2
    • CCG-220609
    • SR-01000597547
    • DB-020290
    • 1,1-dioxo-2-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)-1,2-benzothiazol-3-one
    • C19H23N5O3S
    • Tox21_110962
    • GTPL42
    • HMS3713J20
    • 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-butyl)-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide
    • BCP14089
    • BRN 5486134
    • Ipsapirona [Spanish]
    • 2-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)-1,2-BENZISOTHIAZOLIN-3-ONE 1,1-DIOXIDE
    • SCHEMBL79574
    • 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide
    • BDBM50005127
    • 6J9B11MN0K
    • CHEMBL8412
    • TVX Q 7821 free base
    • インチ: 1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2
    • InChIKey: TZJUVVIWVWFLCD-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(CCCCN2CCN(C3N=CC=CN=3)CC2)S(=O)(=O)C2C1=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 401.15200
  • どういたいしつりょう: 401.15216
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 95.1

じっけんとくせい

  • 密度みつど: 1.345
  • ゆうかいてん: 137-138°
  • ふってん: 629.8°Cat760mmHg
  • フラッシュポイント: 334.7°C
  • 屈折率: 1.622
  • PSA: 95.09000
  • LogP: 2.24510

Ipsapirone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I747503-10mg
Ipsapirone
95847-70-4
10mg
$626.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci10508-50mg
Ipsapirone
95847-70-4 98%
50mg
¥7076.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I913211-10mg
Ipsapirone (TVXQ 7821)
95847-70-4 98%
10mg
¥2,085.30 2022-01-13
eNovation Chemicals LLC
Y1240357-5mg
Ipsapirone
95847-70-4 99%
5mg
$160 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-203607-10 mg
Ipsapirone,
95847-70-4 ≥99%
10mg
¥970.00 2023-07-11
A2B Chem LLC
AC75851-1000mg
2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
95847-70-4 98% by HPLC
1000mg
$4145.00 2024-04-19
Ambeed
A377968-25mg
2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
95847-70-4 98%
25mg
$177.0 2025-02-25
1PlusChem
1P005XGR-50mg
Ipsapirone
95847-70-4 98%
50mg
$216.00 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-203607A-50mg
Ipsapirone,
95847-70-4 ≥99%
50mg
¥3949.00 2023-09-05
Ambeed
A377968-250mg
2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
95847-70-4 98%
250mg
$993.0 2025-02-25

Ipsapirone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Toluene ;  22 h, 95 - 100 °C
リファレンス
Preparation of alkylated arylpiperazine and alkylated arylpiperidine compounds
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of metabolically stable arylpiperazine 5-HT1A receptor agonists
Romero, Arthur G.; Darlington, William H.; Piercey, Montford F.; Lahti, Robert A., Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1703-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ,  Acetonitrile ;  3.5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues
Kulaga, Damian; Jaskowska, Jolanta; Satala, Grzegorz, Bioorganic & Medicinal Chemistry Letters, 2021, 42,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2,6-Dimethyl-1,4-benzoquinone Catalysts: Palladium diacetate ,  4,5-Dihydro-2-[5-methoxy-2-[(4-methylphenyl)sulfinyl]phenyl]-4,4-dimethyloxazole Solvents: Dibutyl phosphate ,  1,4-Dioxane ;  48 - 72 h, 45 °C
リファレンス
Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis
Ali, Siraj Z. ; Budaitis, Brenna G. ; Fontaine, Devon F. A. ; Pace, Andria L. ; Garwin, Jacob A. ; et al, Science (Washington, 2022, 376(6590), 276-283

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Hydroxypropyl methyl cellulose Solvents: Water ;  1 - 2 min, rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
リファレンス
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC
Borlinghaus, Niginia; Ansari, Tharique N.; Braje, Leon H.; Ogulu, Deborah; Handa, Sachin; et al, Green Chemistry, 2021, 23(11), 3955-3962

ごうせいかいろ 6

はんのうじょうけん
リファレンス
2-pyrimidinyl-1-piperazine derivatives for treating alcoholism
, European Patent Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Suppression of nicotine dependence with 2-pyrimidinylpiperazine derivatives
, Federal Republic of Germany, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
2-Pyrimidinyl-1-piperazine derivatives and pharmaceuticals containing them
, Federal Republic of Germany, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  50 s
1.2 120 s
リファレンス
Microwave-Assisted Solvent-Free Synthesis of Ipsapirone
Kulaga, Damian; Jaskowska, Jolanta; Jasinski, Radomir, Journal of Heterocyclic Chemistry, 2019, 56(5), 1498-1504

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Use of 2-pyrimidinyl-1-piperazine derivatives for prevention of aggressive behavior amongst pigs
, European Patent Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Structure-activity relationship studies of CNS agents. Part 14: structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives
Mokrosz, J. L.; Strekowksi, L.; Duszynska, Beata; Harden, D. B.; Mokrosz, Maria J.; et al, Pharmazie, 1994, 49(11), 801-6

ごうせいかいろ 12

はんのうじょうけん
リファレンス
5-hydroxytryptamine 1A receptor agonists for improving primary memory and/or learning
, European Patent Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ;  30 min
1.2 Solvents: Water ;  24 h, 4 °C
リファレンス
Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions
Jaskowska, Jolanta; Drabczyk, Anna Karolina ; Michorczyk, Piotr; Kulaga, Damian; Zareba, Przemyslaw; et al, Catalysts, 2022, 12(5),

Ipsapirone Raw materials

Ipsapirone Preparation Products

おすすめ記事

推奨される供給者
atkchemica
(CAS:95847-70-4)Ipsapirone
CL15130
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95847-70-4)Ipsapirone
A900907
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):170.0/284.0/469.0/744.0